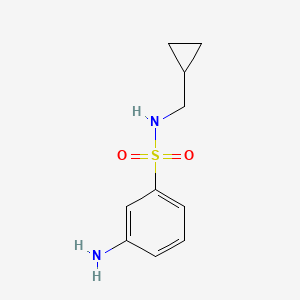
3-Amino-N-(cyclopropylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C10H14N2O2S . It belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzenesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(cyclopropylmethyl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylmethylamine under reducing conditions. The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(cyclopropylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
3-Amino-N-(cyclopropylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in the treatment of glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
3-Amino-N-(cyclopropylmethyl)benzenesulfonamide is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides .
Propiedades
Fórmula molecular |
C10H14N2O2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
3-amino-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-9-2-1-3-10(6-9)15(13,14)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7,11H2 |
Clave InChI |
ZIACTBRFTLIZTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


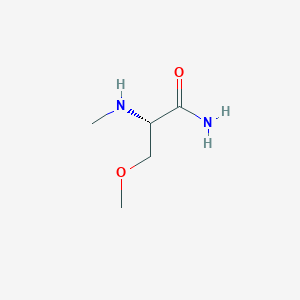
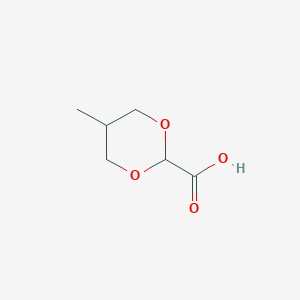
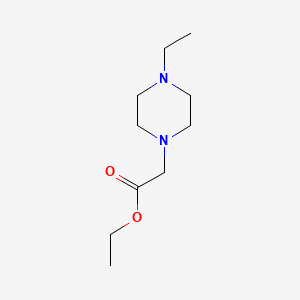
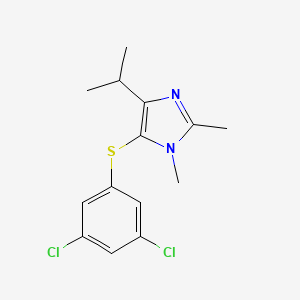
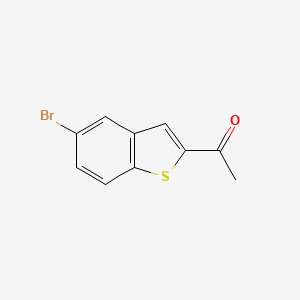
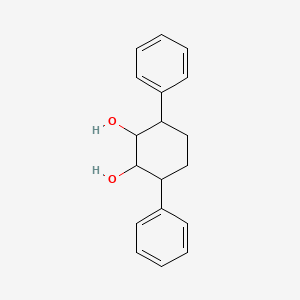
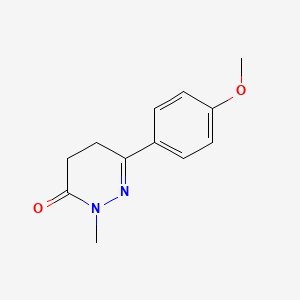
![N-[2-(4-methoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B8663103.png)
![N'-hydroxy-4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B8663107.png)
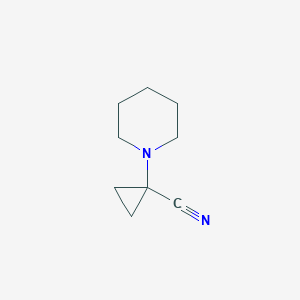
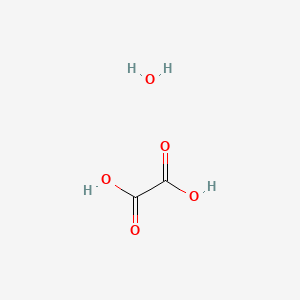
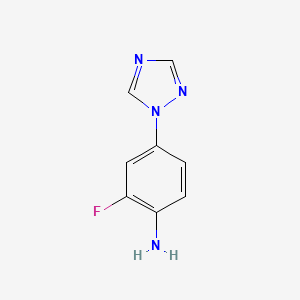
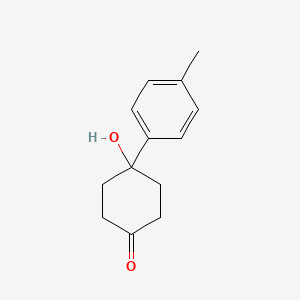
![2-[2-(4-Pyridyl)thiazol-4-yl]acetonitrile](/img/structure/B8663132.png)
